molecular formula C12H17N3O2 B3224730 tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate CAS No. 1236861-78-1

tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate

Cat. No.: B3224730
CAS No.: 1236861-78-1
M. Wt: 235.28 g/mol
InChI Key: SVFRHHOBMHDKMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate is a chemical building block of interest in medicinal and organic chemistry research. This compound features both a pyrimidine heterocycle and an azetidine ring, making it a valuable scaffold for constructing more complex molecules. The pyrimidine ring is a common pharmacophore found in many biologically active compounds, while the azetidine moiety is increasingly used in drug discovery to fine-tune the properties of lead compounds. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is a standard feature that facilitates further synthetic manipulations, particularly in the synthesis of amine-containing targets . As a key intermediate, this compound is strictly for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this Boc-protected azetidine in various cross-coupling reactions and as a precursor for generating novel chemical libraries. For research purposes only.

Properties

IUPAC Name

tert-butyl 3-pyrimidin-4-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-9(7-15)10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFRHHOBMHDKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193345
Record name 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236861-78-1
Record name 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236861-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(4-pyrimidinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate with structurally related azetidine and piperidine derivatives, focusing on structural features, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Synergy Synthesis Highlights
This compound Azetidine Pyrimidin-4-yl 279.33 (estimated) JAK inhibitor intermediate; nucleic acid analogs Coupling of azetidine with pyrimidine; tert-butyl protection
tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (AG000KX8) Azetidine Pyrimidin-2-yl 279.33 Lab chemical; synthetic intermediate Similar to above, but pyrimidine regioisomerism affects electronic properties
tert-butyl 3-(cyanomethyl)-3-(pyrrolo[2,3-d]pyrimidin-4-yl)azetidine-1-carboxylate Azetidine Cyanomethyl, pyrrolopyrimidinyl 509.68 JAK inhibitors (e.g., Compound 15) Multi-step synthesis with DBU catalysis; 97.6% yield
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Piperidine Pyridin-3-yl, amino 307.39 Kinase inhibitor intermediates Piperidine ring offers conformational flexibility vs. azetidine rigidity
tert-butyl 3-(fluoromethyl)-3-(pyrrolo[2,3-d]pyrimidin-4-yl)azetidine-1-carboxylate Azetidine Fluoromethyl, pyrrolopyrimidinyl 437.48 Enhanced metabolic stability in inhibitors Fluorine incorporation via Hg-mediated reactions
tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate Azetidine Nitropyrimidinyl, dibenzylamino 522.59 Nitro group aids in electrophilic reactivity SNAr reaction with tert-butyl 3-aminoazetidine

Structural and Functional Analysis

Core Ring Differences :

  • Azetidine vs. Piperidine : Azetidine’s smaller ring size increases ring strain, enhancing reactivity compared to piperidine derivatives. This strain is exploited in drug design for tighter target binding .
  • Pyrimidine Regioisomerism : The 4-pyrimidinyl substitution (target compound) vs. 2-pyrimidinyl (AG000KX8) alters electron distribution. The 4-position directs nucleophilic attack more effectively, critical for downstream functionalization .

Substituent Effects: Cyanomethyl Groups (e.g., Compound 15): Increase electrophilicity, facilitating cross-coupling reactions. The cyano group also enhances solubility in polar solvents . Fluoromethyl Groups: Improve metabolic stability and lipophilicity, as seen in fluorinated derivatives used in prolonged-action inhibitors . Nitro and Amino Groups: Nitro groups (e.g., in dibenzylamino derivatives) enhance electrophilic reactivity, while amino groups serve as handles for further derivatization .

Synthetic Methodologies :

  • Protection/Deprotection : The tert-butyl group is universally used for carbamate protection, removed under acidic conditions (e.g., HCl/dioxane) .
  • Catalysis : Ni-catalyzed carboboration () vs. DBU-mediated coupling () highlights divergent strategies for C–C bond formation.

Biological Relevance :

  • Compounds with pyrrolo[2,3-d]pyrimidine moieties (e.g., ) exhibit potent JAK inhibition due to planar aromatic systems mimicking ATP’s adenine .
  • Piperidine derivatives () are less strained, favoring interactions with larger enzyme pockets.

Biological Activity

tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azetidine ring, and a pyrimidine moiety. Its molecular formula is C₁₃H₁₈N₂O₂, and it has a molecular weight of 238.29 g/mol. The structural arrangement allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets are still under investigation but are believed to include:

  • Enzymatic inhibition : The compound may inhibit enzymes linked to cancer cell growth.
  • Receptor modulation : It could interact with receptors that play roles in various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties. It demonstrated an IC₅₀ value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) . The selectivity index suggests a favorable therapeutic window, as it exhibited significantly lower toxicity towards non-cancerous cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound showed lower MIC values than isoniazid, a standard treatment for tuberculosis, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer treatment, the compound was tested on various cancer cell lines, including breast and colon cancers. It was found to induce apoptosis and inhibit cell cycle progression at the G2/M phase, further supporting its role as a potential anticancer agent .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Formation of the azetidine ring via cyclization of precursors like bromoalkylamines under basic conditions (e.g., sodium hydride in DMF).
  • Step 2 : Introduction of the pyrimidin-4-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling using palladium catalysts).
  • Step 3 : Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base . Reaction optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄) or solvents (e.g., THF/DMF mixtures) to improve yield and purity.

Q. How is this compound characterized post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromatic signals.
  • LC-MS : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 280.3) and purity (>95%).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline form .

Q. What safety precautions are required when handling this compound?

  • Physical State : Typically a light yellow solid; avoid inhalation or skin contact due to potential irritancy .
  • Protective Measures : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize exposure.
  • Storage : Store at 2–8°C under inert atmosphere (argon) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during pyrimidin-4-yl group introduction?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) or ligand systems (e.g., XPhos) to enhance coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation.
  • Temperature Gradients : Perform reactions at 60–100°C to accelerate kinetics while monitoring decomposition via TLC . Computational tools (e.g., density functional theory) can predict transition states to guide condition selection .

Q. What mechanisms underlie its biological activity in medicinal chemistry studies?

The compound’s azetidine-pyrimidine scaffold may interact with:

  • Enzyme Active Sites : Hydrogen bonding via pyrimidine N atoms (e.g., kinase inhibitors targeting ATP-binding pockets).
  • Receptors : Steric complementarity with G protein-coupled receptors (GPCRs) due to the rigid azetidine ring. Comparative studies with analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate) reveal that pyrimidine’s electron-deficient nature enhances target affinity .

Q. How can contradictions in reaction outcomes across studies be resolved?

  • Variable Analysis : Systematically test parameters (e.g., reagent purity, moisture levels) using design of experiments (DoE).
  • By-Product Identification : Employ high-resolution MS or 19^{19}F NMR to detect trace intermediates (e.g., de-Boc derivatives).
  • Reproducibility Checks : Cross-validate results with independent labs, ensuring identical equipment calibration .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

Q. What are its applications in drug discovery pipelines?

  • Lead Optimization : Serve as a scaffold for CNS drugs due to azetidine’s blood-brain barrier permeability.
  • Protease Inhibition : Demonstrated activity against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) via molecular docking studies. Preclinical assays (e.g., cytotoxicity in HEK293 cells) validate selectivity over non-target enzymes .

Q. How can computational methods enhance reaction design for derivatives?

  • Reaction Path Prediction : Use quantum mechanics/molecular mechanics (QM/MM) to model intermediates and transition states.
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives. Tools like ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by >50% .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate
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tert-butyl 3-(pyriMidin-4-yl)azetidine-1-carboxylate

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